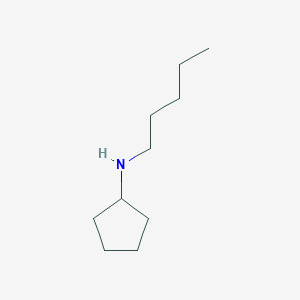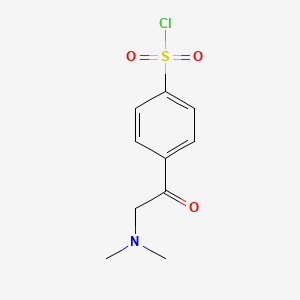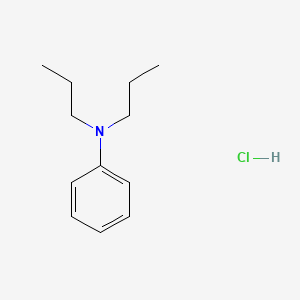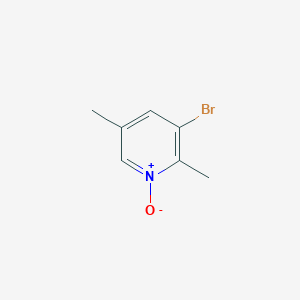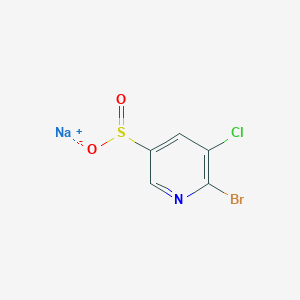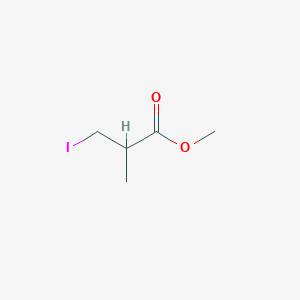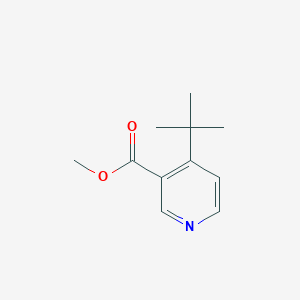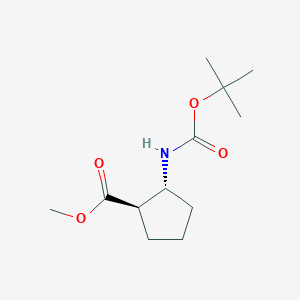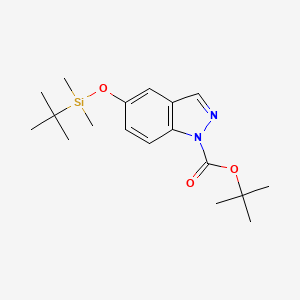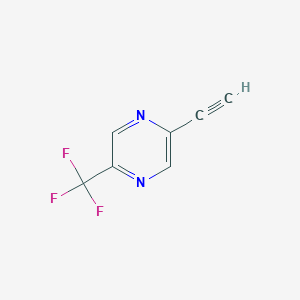
2-Ethynyl-5-(trifluoromethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-(trifluoromethyl)pyrazine is an organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethyl)pyrazine can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 2-chloro-5-(trifluoromethyl)pyrazine is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 2-Methyl-5-(trifluoromethyl)pyrazine
- 2-(Trifluoromethyl)pyrazine
Comparison: Compared to its analogs, 2-Ethynyl-5-(trifluoromethyl)pyrazine exhibits unique reactivity due to the presence of the ethynyl group, which can undergo additional chemical transformations. The trifluoromethyl group imparts high stability and lipophilicity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C7H3F3N2 |
|---|---|
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
2-ethynyl-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C7H3F3N2/c1-2-5-3-12-6(4-11-5)7(8,9)10/h1,3-4H |
Clave InChI |
AGJSVLBMJYHHSH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(C=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


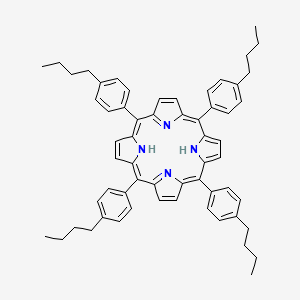
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
